[pTyr5] EGFR (988-993)
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Overview
Description
[pTyr5] EGFR (988-993) is a peptide derived from the autophosphorylation site, Tyr992, of the epidermal growth factor receptor (EGFR). This compound is frequently found bound with the catalytically inactive protein-tyrosine phosphate 1B (PTP1B). The sequence of this peptide is Asp-Ala-Asp-Glu-phosphotyrosine-Leu.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [pTyr5] EGFR (988-993) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like [pTyr5] EGFR (988-993) often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
[pTyr5] EGFR (988-993) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine or cysteine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids.
Scientific Research Applications
[pTyr5] EGFR (988-993) has several scientific research applications:
Chemistry: Used as a model peptide for studying phosphorylation and dephosphorylation reactions.
Biology: Investigates the role of EGFR in cell signaling pathways.
Medicine: Explores potential therapeutic targets for diseases involving EGFR dysregulation, such as cancer.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
[pTyr5] EGFR (988-993) exerts its effects by mimicking the phosphorylated tyrosine residue on EGFR. This phosphorylation event is crucial for the activation of downstream signaling pathways involved in cell proliferation, differentiation, and survival. The peptide can bind to protein-tyrosine phosphatases like PTP1B, which regulate the phosphorylation state of EGFR and modulate its activity.
Comparison with Similar Compounds
Similar Compounds
[pTyr5] EGFR (988-993) (TFA): A trifluoroacetic acid salt form of the peptide.
[pTyr5] EGFR (988-993) analogs: Peptides with similar sequences but different amino acid substitutions.
Uniqueness
[pTyr5] EGFR (988-993) is unique due to its specific sequence derived from the autophosphorylation site of EGFR. This sequence allows it to specifically interact with proteins involved in EGFR signaling, making it a valuable tool for studying EGFR-related pathways and developing targeted therapies.
Properties
Molecular Formula |
C31H45N6O17P |
---|---|
Molecular Weight |
804.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C31H45N6O17P/c1-14(2)10-22(31(49)50)37-29(47)20(11-16-4-6-17(7-5-16)54-55(51,52)53)36-28(46)19(8-9-23(38)39)34-30(48)21(13-25(42)43)35-26(44)15(3)33-27(45)18(32)12-24(40)41/h4-7,14-15,18-22H,8-13,32H2,1-3H3,(H,33,45)(H,34,48)(H,35,44)(H,36,46)(H,37,47)(H,38,39)(H,40,41)(H,42,43)(H,49,50)(H2,51,52,53)/t15-,18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
KVTXKWFVCLLHQU-TVVJCWKZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
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